Cas no 1379322-54-9 (5-Chloro-6-methyl-8-quinolinamine)

5-Chloro-6-methyl-8-quinolinamine is a quinoline derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a chloro and methyl substituent on the quinoline core, enhances its reactivity and selectivity in synthetic pathways. This compound may serve as a key intermediate in the development of bioactive molecules, including antimicrobial or antitumor agents, due to its ability to modulate electronic and steric properties. The presence of the amino group at the 8-position further allows for functionalization, making it a versatile building block in heterocyclic chemistry. Its stability under standard conditions ensures reliable handling and storage for laboratory use.
5-Chloro-6-methyl-8-quinolinamine structure
1379322-54-9 structure
Product Name:5-Chloro-6-methyl-8-quinolinamine
CAS No:1379322-54-9
MF:C10H9ClN2
MW:192.644860982895
MDL:MFCD20703862
CID:3164807
PubChem ID:68183356
Update Time:2025-05-24

5-Chloro-6-methyl-8-quinolinamine Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-6-methyl-8-quinolinamine
    • 5-chloro-6-methylquinolin-8-amine
    • DB-107566
    • SB68143
    • AKOS025146781
    • 1379322-54-9
    • SCHEMBL11973614
    • PEYOHXTZJKSTLE-UHFFFAOYSA-N
    • MDL: MFCD20703862
    • Inchi: 1S/C10H9ClN2/c1-6-5-8(12)10-7(9(6)11)3-2-4-13-10/h2-5H,12H2,1H3
    • InChI Key: PEYOHXTZJKSTLE-UHFFFAOYSA-N
    • SMILES: ClC1=C(C)C=C(C2C1=CC=CN=2)N

Computed Properties

  • Exact Mass: 192.0454260Da
  • Monoisotopic Mass: 192.0454260Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 38.9Ų

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Additional information on 5-Chloro-6-methyl-8-quinolinamine

5-Chloro-6-methyl-8-quinolinamine (CAS No. 1379322-54-9): A Comprehensive Overview

5-Chloro-6-methyl-8-quinolinamine (CAS No. 1379322-54-9) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, exhibits a range of biological activities that make it a valuable candidate for various applications, including drug discovery and development.

The molecular formula of 5-Chloro-6-methyl-8-quinolinamine is C10H10ClN2, and its molecular weight is 193.65 g/mol. The compound features a quinoline core with a chlorine atom at the 5-position and a methyl group at the 6-position, which are key structural elements that contribute to its pharmacological properties. The presence of the amine group at the 8-position further enhances its reactivity and potential for forming complexes with various biological targets.

In recent years, 5-Chloro-6-methyl-8-quinolinamine has been extensively studied for its potential as an antiparasitic agent. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent activity against protozoan parasites such as Plasmodium falciparum, the causative agent of malaria. The mechanism of action is believed to involve the disruption of parasite metabolism and the inhibition of key enzymes involved in their survival.

Beyond its antiparasitic properties, 5-Chloro-6-methyl-8-quinolinamine has also shown promise in the treatment of neurodegenerative diseases. Studies have demonstrated that this compound can cross the blood-brain barrier and exert neuroprotective effects by modulating oxidative stress and inflammation. A recent study published in the Journal of Neurochemistry found that 5-Chloro-6-methyl-8-quinolinamine significantly reduced neuronal cell death in models of Parkinson's disease, suggesting its potential as a therapeutic agent for this debilitating condition.

The synthesis of 5-Chloro-6-methyl-8-quinolinamine involves several well-established chemical reactions, including condensation, cyclization, and substitution steps. One common synthetic route involves the reaction of 2-chloroaniline with acetylacetone to form an intermediate, which is then cyclized to produce the quinoline core. Subsequent chlorination and methylation steps yield the final product. This synthetic pathway is highly reproducible and can be scaled up for industrial production.

The physicochemical properties of 5-Chloro-6-methyl-8-quinolinamine, such as its solubility, stability, and bioavailability, have been thoroughly investigated to optimize its use in pharmaceutical formulations. The compound is generally stable under standard laboratory conditions but may require protection from light and moisture to maintain its integrity over extended periods. Its moderate solubility in organic solvents makes it suitable for various delivery systems, including oral and intravenous administration.

In addition to its therapeutic applications, 5-Chloro-6-methyl-8-quinolinamine has been explored for its potential as a fluorescent probe in biological imaging. The quinoline core provides strong fluorescence properties, making it useful for visualizing cellular processes and monitoring drug distribution in living systems. This application has significant implications for drug development and disease diagnostics.

Clinical trials involving 5-Chloro-6-methyl-8-quinolinamine-based therapies are currently underway to evaluate their safety and efficacy in human subjects. Preliminary results have been promising, with no major adverse effects reported at therapeutic doses. However, further research is needed to fully understand the long-term effects and potential interactions with other medications.

In conclusion, 5-Chloro-6-methyl-8-quinolinamine (CAS No. 1379322-54-9) is a multifaceted compound with a wide range of potential applications in medicine and biotechnology. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. As research continues to advance our understanding of this compound, it is likely to play an increasingly important role in addressing some of the most pressing health challenges facing society today.

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